molecular formula C10H11NS B14233109 4-(Phenylsulfanyl)but-2-YN-1-amine CAS No. 586976-04-7

4-(Phenylsulfanyl)but-2-YN-1-amine

Cat. No.: B14233109
CAS No.: 586976-04-7
M. Wt: 177.27 g/mol
InChI Key: PDEIZLRPPLVFSO-UHFFFAOYSA-N
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Description

4-(Phenylsulfanyl)but-2-YN-1-amine is an organic compound characterized by the presence of a phenylsulfanyl group attached to a but-2-yn-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Phenylsulfanyl)but-2-YN-1-amine typically involves the reaction of 1,4-dichlorobut-2-ene with prop-2-yn-1-ol under phase-transfer catalysis conditions. This reaction leads to the formation of 1-(prop-2-yn-1-yloxy)-4-chlorobut-2-ene, which is then reacted with dimethylamine to afford N,N-dimethyl-4-(prop-2-yn-1-yloxy)but-2-enyl-1-amine . The quaternization of this intermediate results in the formation of new ammonium salts containing the 4-(prop-2-yn-1-yloxy)but-2-enyl group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, including the use of phase-transfer catalysis and quaternization reactions, can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

4-(Phenylsulfanyl)but-2-YN-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alkenes or alkanes .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a phenylsulfanyl group with an alkyne and amine functional groups. This unique structure imparts distinct chemical reactivity and potential biological activities that are not observed in similar compounds .

Properties

CAS No.

586976-04-7

Molecular Formula

C10H11NS

Molecular Weight

177.27 g/mol

IUPAC Name

4-phenylsulfanylbut-2-yn-1-amine

InChI

InChI=1S/C10H11NS/c11-8-4-5-9-12-10-6-2-1-3-7-10/h1-3,6-7H,8-9,11H2

InChI Key

PDEIZLRPPLVFSO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SCC#CCN

Origin of Product

United States

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